molecular formula C13H14O3S B12534696 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- CAS No. 821768-59-6

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-

Cat. No.: B12534696
CAS No.: 821768-59-6
M. Wt: 250.32 g/mol
InChI Key: OAAGWEOHPOIDJS-UHFFFAOYSA-N
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Description

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- is a sulfur-containing heterocyclic compound. It is part of the benzoxathiepin family, which is known for its diverse biological activities. These compounds have a rigid non-planar scaffold, making them of interest in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- involves several steps. One common method includes the regioselective Dieckmann cyclization of alkylated 2-mercaptophenol, followed by hydrolysis and decarboxylation . The carbonyl group of the compound can be protected by cyclic and acyclic ketals . Additionally, the compound can be synthesized using a combination of Horner–Wadsworth–Emmons and Michael reactions to obtain derivatives of β-substituted carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine (Br₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Hydroxylamine, hydrazines

Major Products

The major products formed from these reactions include derivatives of β-substituted carboxylic acid and α-amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest .

Properties

CAS No.

821768-59-6

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(prop-2-enoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one

InChI

InChI=1S/C13H14O3S/c1-2-7-15-8-10-9-17-12-6-4-3-5-11(12)13(14)16-10/h2-6,10H,1,7-9H2

InChI Key

OAAGWEOHPOIDJS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CSC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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